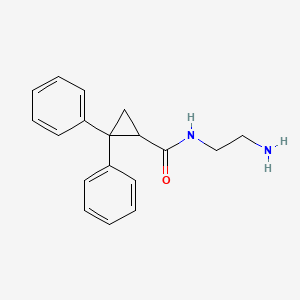

N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide

説明

N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide, also known as N-ethyl-2,2-diphenylcyclopropanecarboxamide, is an organic compound that belongs to the family of amides. It is a white, crystalline solid with a melting point of 97-99°C. It is soluble in water, alcohol, and ether, and is insoluble in benzene. N-ethyl-2,2-diphenylcyclopropanecarboxamide has a variety of applications in the scientific and medical fields, including its use as a reagent in organic synthesis, as a ligand for transition metal complexes, and as a drug for the treatment of various diseases.

科学的研究の応用

Role in Plant Biology

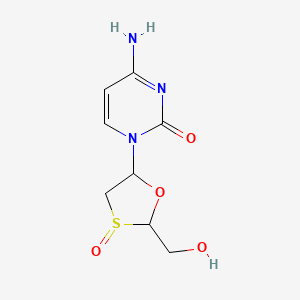

N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide is chemically related to 1-aminocyclopropane-1-carboxylic acid (ACC), which is crucial in plant biology. ACC is not only the precursor of ethylene, a significant plant hormone, but also has numerous roles beyond being a simple precursor. It's involved in various plant growth and stress response mechanisms, including conjugation to different derivatives, metabolism by bacteria through ACC-deaminase (enhancing plant growth and lowering stress susceptibility), and sophisticated transport mechanisms ensuring local and long-distance ethylene responses. Moreover, ACC functions independently as a signal molecule, separate from ethylene (Van de Poel & Van Der Straeten, 2014).

Antituberculosis Applications

Organotin(IV) complexes, including those with structures related to this compound, have shown promising antituberculosis activity. The nature of the ligand environment, the organic groups attached to the tin, and the compound structure significantly influence the antituberculosis activity. Triorganotin(IV) complexes demonstrate superior antituberculosis activity compared to diorganotin(IV) complexes, potentially due to the higher toxicity associated with the organic ligand in the former (Iqbal, Ali, & Shahzadi, 2015).

Applications in Nanotechnology and Polymer Processing

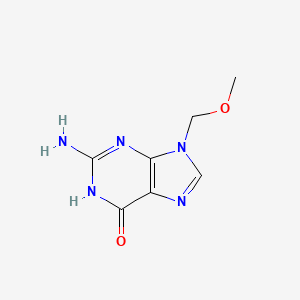

Compounds like this compound may find use in nanotechnology and polymer processing due to their structural similarities with other nitrogen heterocycles used extensively in pharmaceuticals. The analysis of U.S. FDA approved drugs revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting the importance of such structures in various applications (Vitaku, Smith, & Njardarson, 2014).

Use in Organic Light Emitting Diodes (OLEDs)

Transition-metal based phosphors with cyclometalating ligands, structurally related to this compound, have applications in the field of Organic Light Emitting Diodes (OLEDs). These phosphors are highly emissive in both fluid and solid states at room temperature due to the favorable metal-chelate bonding interaction. They allow fine adjustment of ligand-centered pi-pi* electronic transitions, which enables tuning of emission wavelength across the whole visible spectrum (Chi & Chou, 2010).

作用機序

Target of Action

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide is a complex compound with potential biological activity. PNAs possess unique physicochemical characteristics such as increased resistance to enzymatic degradation, ionic strength, and stability over a wide range of temperatures and pH . They have been widely used as anti-sense oligonucleotides (ASOs) for therapeutic applications .

Mode of Action

PNAs bind to complementary target oligonucleotides via Watson-Crick hydrogen-bonding interactions . This interaction can interfere with protein production, thereby altering gene expression .

Biochemical Pathways

By binding to specific sequences of DNA or RNA, it could potentially block transcription or translation processes, thereby affecting the synthesis of certain proteins .

Pharmacokinetics

It’s worth noting that pnas, due to their neutral backbone, exhibit increased resistance to enzymatic degradation, which could potentially enhance their stability and bioavailability .

Result of Action

If it acts similarly to pnas, its binding to dna or rna could result in the alteration of gene expression, potentially leading to changes in cellular function .

Action Environment

The action of N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide could potentially be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect its stability and interaction with target molecules

特性

IUPAC Name |

N-(2-aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c19-11-12-20-17(21)16-13-18(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13,19H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHJAVDELQIPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

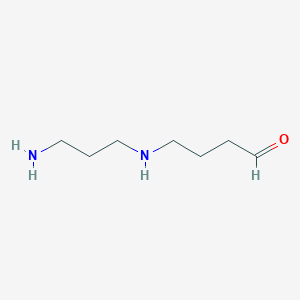

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746995 | |

| Record name | N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109546-07-8 | |

| Record name | N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

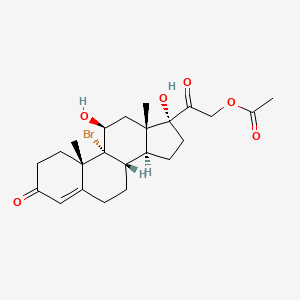

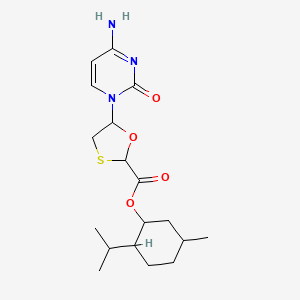

![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)

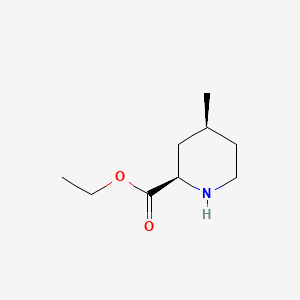

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)